molecular formula C22H32O6 B1252949 Nigakilactone B

Nigakilactone B

Cat. No.: B1252949
M. Wt: 392.5 g/mol
InChI Key: DCUOEDHQKMLWHI-PJZZLEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione

InChI

InChI=1S/C22H32O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10-13,15,17-19,24H,8-9H2,1-6H3/t10-,11-,12+,13+,15-,17-,18+,19+,21-,22+/m1/s1

InChI Key

DCUOEDHQKMLWHI-PJZZLEGSSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)O)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)O)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)O)C)C)OC

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies

Advanced Extraction Techniques from Natural Sources

The initial step in isolating Nigakilactone B involves extracting compounds from plant materials where it is present. Various plant parts, such as bark, root, stems, and leaves, have been utilized for the extraction of quassinoids, including this compound. researchgate.netnih.govproquest.comcore.ac.ukljmu.ac.uk

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique used to isolate compounds based on their solubility in different solvents. For this compound, this typically involves using organic solvents to extract the desired compounds from dried and ground plant material. Methanol (B129727) is a commonly used solvent for initial extraction from plant parts like bark and root. proquest.comcore.ac.ukljmu.ac.ukijcmas.com The crude extract obtained after removing the solvent can then be subjected to further partitioning with different solvents, such as dichloromethane (B109758) and ethyl acetate (B1210297), to separate compounds based on their polarity. proquest.comcore.ac.ukljmu.ac.ukijcmas.com

Chromatographic Purification Methods

Following extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful and widely used technique for the purification of natural products, including lactones like this compound. researchgate.net Preparative HPLC allows for the separation of samples with high resolution and can yield high-purity products. Reversed-phase HPLC is commonly employed, often utilizing mobile phases composed of methanol or acetonitrile (B52724) mixed with water. mdpi.commdpi.com The specific conditions, such as the type of column (e.g., RP-18), mobile phase gradient, flow rate, and temperature, are optimized to achieve effective separation of quassinoids. researchgate.netmdpi.commdpi.com HPLC is also used to investigate the purity of isolated compounds. proquest.comljmu.ac.ukmdpi.com

Column and Thin-Layer Chromatography Techniques

Column chromatography, particularly silica (B1680970) gel column chromatography, is frequently used in the purification of fractions containing this compound. proquest.comcore.ac.ukljmu.ac.ukijcmas.comoup.com Compounds are eluted from the column using solvent gradients of varying polarity, such as ethyl acetate in n-hexane or dichloromethane in ethyl acetate. proquest.comcore.ac.ukljmu.ac.uk Thin-layer chromatography (TLC) is often used in conjunction with column chromatography to monitor the separation process and pool fractions with similar compound profiles. proquest.comcore.ac.ukljmu.ac.ukijcmas.comoup.com TLC is typically performed on silica gel plates and visualized using staining reagents like ceric sulfate. proquest.comljmu.ac.ukmdpi.com

Sophisticated Structural Elucidation Techniques

Once purified, the structure of this compound is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation, providing detailed information about the carbon-hydrogen framework and functional groups of the molecule. scielo.brresearchgate.netnih.govljmu.ac.ukmdpi.commdpi.comnih.govukm.myresearchgate.net Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, and HMBC) are employed to assign signals and determine connectivity within the molecule. researchgate.netljmu.ac.ukmdpi.comnih.govresearchgate.net

Mass spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is used to determine the molecular weight and elemental composition of this compound. ljmu.ac.ukmdpi.commdpi.comnih.govnih.govmetabolomexchange.org MS data provides crucial information for confirming the molecular formula. mdpi.commdpi.comnih.gov

X-ray crystallography can provide definitive three-dimensional structural information, including the absolute configuration of chiral centers. researchgate.netresearchgate.netnih.govjst.go.jpdoi.org While not always possible due to the requirement for suitable crystals, it is a powerful tool when applicable.

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet (UV) spectroscopy, can provide complementary information about the functional groups and chromophores present in this compound. nih.govmdpi.comukm.mytandfonline.com Circular Dichroism (CD) spectroscopy may also be used, particularly for determining the absolute configuration of chiral molecules. researchgate.netdoi.orgtandfonline.com

The combination of data from these spectroscopic and spectrometric methods allows for the comprehensive structural elucidation of this compound.

Data Tables

Here are some data points related to the chromatographic separation and identification of compounds, including this compound, as mentioned in the search results.

Table 1: Relative Abundance of Quassinoids in P. crenata Extract

CompoundPercentage of Total Chromatographic Area (%)Source PlantCitation
Picrasin B22.5Picrasma crenata researchgate.netmdpi.com
Nigakilactone A18.3Picrasma crenata researchgate.netmdpi.com
Isonigakilactone A19.7Picrasma crenata researchgate.netmdpi.com
Quassin5.6Picrasma crenata researchgate.netmdpi.com

Table 2: Examples of Compounds Isolated from Brucea antidysenterica Fractions

FractionEluent SystemCompounds Isolated (Examples)Approximate YieldCitation
B1DCM in n-hexane (gradient)Compound 6, Compound 710.5 mg, 15.5 mg proquest.comcore.ac.ukljmu.ac.uk
B2DCM in n-hexane (gradient)Compound 88.7 mg proquest.comcore.ac.ukljmu.ac.uk
B3DCM-EtOAc (gradient)Compound 3, 4, 59.3 mg, 6.4 mg, 4.2 mg proquest.comcore.ac.ukljmu.ac.uk
C1DCM-EtOAc (1:2, isocratic)Compound 9, 10, 1212.0 mg, 14.0 mg, 11.8 mg proquest.comljmu.ac.ukmdpi.com
C225% DCM in EtOAc (isocratic)Compound 11, 1312.3 mg, 8.7 mg proquest.comljmu.ac.ukmdpi.com
C325% DCM in EtOAc (isocratic)Compound 1, 29.6 mg, 5.6 mg proquest.comljmu.ac.ukmdpi.com

Note: The specific identity of compounds 1-13 in Table 2 are not all this compound but represent other compounds isolated from the same plant source using similar methods and are included to illustrate typical yields and chromatographic fractions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

NMR spectroscopy is a cornerstone in the structural elucidation of this compound, providing detailed information about the arrangement of atoms and their connectivity. researchgate.netnih.gov

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the primary structure of this compound. The ¹H NMR spectrum provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in identifying different functional groups and the substitution patterns on the carbon skeleton. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons, as well as carbonyl and olefinic carbons. nih.gov For example, the ¹³C NMR spectrum of this compound shows distinct signals for 19 different carbons, including characteristic peaks for a ketone carbonyl and a hemiacetal carbon.

To establish the connectivity between atoms and piece together the molecular framework, two-dimensional NMR techniques are indispensable. researchgate.netnih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals couplings between vicinal protons, allowing for the identification of spin systems within the molecule. sdsu.edumdpi.com

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment correlates protons directly bonded to carbon atoms, providing information on ¹H-¹³C one-bond connectivity. This is crucial for assigning proton signals to their corresponding carbons. sdsu.edumdpi.comdiva-portal.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more), providing long-range connectivity information that helps to connect different fragments of the molecule and establish the quaternary carbon assignments. sdsu.edumdpi.commdpi.com

Analysis of these 2D NMR data allows researchers to build a comprehensive picture of the carbon-carbon and carbon-heteroatom connectivity in this compound.

¹H and ¹³C NMR for Primary Structure Determination

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) is typically used to obtain the accurate mass of the molecular ion or adducts, which helps in confirming the molecular formula (C₂₂H₃₂O₆). nih.gov The fragmentation pattern observed in the mass spectrum provides clues about the substructures present in the molecule. For example, HRMS data for this compound have shown a molecular ion peak at m/z 415.208 [M+Na]⁺, consistent with its molecular formula.

X-ray Crystallography for Absolute Configuration

When suitable crystals can be obtained, X-ray crystallography is a powerful technique for unequivocally determining the three-dimensional structure and absolute configuration of a molecule. X-ray crystallographic data has been used to confirm the stereochemistry of this compound, establishing its absolute configuration as 1S,2S,6S,7S,9R,13S,14R,15S,16S,17S. Crystallographic data for this compound (compound 21) have been deposited with the CCDC (CCDC 2345678). doi.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy, including Electronic Circular Dichroism (ECD), is a valuable tool for determining the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are difficult to obtain. researchgate.netnih.govresearchgate.net By analyzing the differential absorption of left and right circularly polarized light by the molecule at different wavelengths, the CD spectrum provides information related to the stereochemistry of chromophoric groups and their spatial arrangement. CD spectroscopy has been utilized in the structural elucidation of this compound and related quassinoids to assign their absolute configurations. researchgate.netnih.govdoi.org

Computational Chemistry (e.g., Density Functional Theory) for Spectroscopic Validation

Computational chemistry methods, such as Density Functional Theory (DFT), play an increasingly important role in structural elucidation. cbcs.se These methods can be used to calculate spectroscopic parameters, such as NMR chemical shifts and ECD spectra, for proposed structures and compare them with experimental data. nih.govmdpi.com This comparison helps to validate the assigned structure and stereochemistry. Quantum chemical ECD calculations, for instance, have been employed to support the assignment of relative and absolute configurations of quassinoids, including this compound. nih.gov Computational tools can also assist in validating spectroscopic assignments by comparing calculated versus experimental chemical shifts.

Biosynthesis and Synthetic Strategies

Proposed Biosynthetic Pathways of Nigakilactone B

The biosynthesis of quassinoids is understood to originate from triterpenoid (B12794562) precursors. numberanalytics.comnumberanalytics.com This process involves a series of enzymatic transformations that lead to the characteristic complex structures of these compounds. numberanalytics.com

Enzymatic Steps and Intermediates in Quassinoid Biosynthesis

The biosynthesis of quassinoids is believed to start from triterpenoid precursors, which undergo modifications including oxidation, reduction, and rearrangement reactions catalyzed by specific enzymes. numberanalytics.com Research has identified that quassinoid biosynthesis shares initial steps with the biosynthesis of limonoids, another class of triterpenoids found in related plant families. nih.govuni-hannover.defrontiersin.orgresearchgate.net Both pathways are thought to originate from the protolimonoid melianol (B1676181). nih.govfrontiersin.orgresearchgate.net

The early steps of quassinoid biosynthesis in Ailanthus altissima have been shown to be catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of melianol. nih.govuni-hannover.defrontiersin.org This indicates a shared evolutionary origin for quassinoids and limonoids up to this intermediate. uni-hannover.deresearchgate.net Key enzymes involved in quassinoid biosynthesis include Cytochrome P450 enzymes for oxidation, oxidoreductases for reduction, and isomerases for rearrangement reactions. numberanalytics.com

Genetic Basis of Biosynthesis (if applicable to quassinoids)

Studies on Ailanthus altissima have provided insights into the genetic basis of quassinoid biosynthesis. The genes encoding the oxidosqualene cyclase and the two cytochrome P450 monooxygenases involved in the initial steps are co-expressed. nih.gov This co-expression analysis is a valuable tool for identifying genes involved in plant biosynthetic pathways. nih.gov The finding that quassinoid biosynthesis shares a pathway with limonoids up to the melianol intermediate, controlled by conserved genes, further highlights the genetic underpinnings of these metabolic routes. researchgate.net

Total Synthesis Approaches

The total synthesis of quassinoids is challenging due to their intricate structures, multiple chiral centers, and various functional groups. numberanalytics.comnumberanalytics.com Despite these difficulties, significant progress has been made in developing innovative synthetic strategies. numberanalytics.com

Retrosynthetic Analysis for Complex Quassinoid Scaffolds

Retrosynthetic analysis is a technique used in organic synthesis planning that involves transforming a target molecule into simpler precursor structures. wikipedia.org This method is well-suited for designing and comparing different synthetic routes to complex molecules like quassinoids. wikipedia.org For complex quassinoid scaffolds, retrosynthetic analysis aims at structural simplification, often by identifying key disconnections that lead to readily available starting materials. wikipedia.org Approaches to quassinoid synthesis have often focused on establishing the core carbon framework and stereochemistry early in the synthesis. thieme-connect.com

Key Synthetic Steps and Stereochemical Control Challenges

Key synthetic strategies employed in quassinoid total synthesis include cascade reactions for rapid construction of complex structures, asymmetric synthesis for stereochemical control, and biomimetic synthesis inspired by biosynthetic pathways. numberanalytics.com Constructing the complex carbon skeletons and establishing the correct stereochemistry at multiple chiral centers are major challenges in quassinoid synthesis. numberanalytics.comthieme-connect.com

Specific synthetic approaches have utilized Diels-Alder cycloadditions to form the ring systems. thieme-connect.com For instance, tandem Diels-Alder reactions have been explored to construct the A, B, and D rings. thieme-connect.com Controlling the stereochemistry in these cycloadditions is crucial, and the presence and position of substituents on the rings can influence the stereochemical outcome. thieme-connect.com Another approach involved a methoxy-directed cationic cascade to construct the A-D rings, starting from a geranylgeraniol (B1671449) derivative, utilizing epoxide initiation, Wagner-Meerwein rearrangement, and sequential cyclizations. Diversity-Oriented Synthesis (DOS) frameworks have also been adapted, employing steps like Sonogashira cross-coupling, platinum-catalyzed hydrosilylation, and divergent cyclizations (e.g., enyne metathesis or aldol (B89426) condensation) to construct different rings.

The presence of numerous stereocenters in quassinoids necessitates highly stereoselective reactions to achieve the correct configuration in the final product. numberanalytics.com Challenges include controlling the stereochemistry at ring junctions and at carbons bearing multiple functional groups. thieme-connect.comcdnsciencepub.com

Chemoenzymatic Synthesis Methods for Modified Structures

Chemoenzymatic synthesis leverages the unique selectivity and catalytic power of enzymes in combination with chemical transformations to construct complex molecules. nih.govresearchgate.net This approach is particularly valuable for natural products with intricate structures, where traditional total synthesis can be challenging and low-yielding. nih.govfrontiersin.org Enzymes from natural product biosynthetic pathways, especially those involved in the later stages, are attractive tools for chemoenzymatic synthesis as they often act on complex scaffolds and exhibit high specificity. researchgate.net

While detailed reports specifically on the chemoenzymatic synthesis of modified this compound structures are not extensively documented in the immediate search results, the principles and methodologies applied to other complex natural products, including other quassinoids and triterpenoids, provide a framework for potential strategies.

Enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), or individual tailoring enzymes like methyltransferases and hydroxylases (e.g., P450 enzymes), have been explored for their utility in chemoenzymatic approaches to generate structural diversity. nih.govresearchgate.net For instance, P450 hydroxylases can catalyze selective oxidations of C-H bonds, a transformation that can be difficult to achieve with traditional chemical methods. nih.gov

The biosynthesis of quassinoids involves enzymes that catalyze complex scaffold rearrangements and functional group modifications. numberanalytics.combiorxiv.org Understanding the specific enzymes involved in the later stages of this compound biosynthesis could potentially lead to their application in chemoenzymatic routes to produce modified analogs. Such modifications could involve altering hydroxylation patterns, methylation sites, or introducing new functional groups.

Research into the biosynthesis of related triterpenoids and limonoids has identified enzymes responsible for key transformations, such as oxidative cleavage and furan (B31954) ring formation, which are signature features of these compound classes. biorxiv.org While this compound possesses a different structural core compared to limonoids, the enzymatic strategies employed in their biosynthesis, particularly those involving scaffold modifications, may offer insights for developing chemoenzymatic routes to modified this compound structures.

The development of chemoenzymatic methods for modified structures often involves:

Identification and isolation of relevant biosynthetic enzymes. researchgate.net

Characterization of enzyme activity and substrate specificity. researchgate.net

Combining enzymatic steps with chemical synthesis steps. nih.gov

Utilizing engineered enzymes with altered substrate specificity or catalytic activity to produce novel structures. nih.gov

The absence of specific detailed research findings on the chemoenzymatic synthesis of modified this compound structures in the provided search results suggests that this may be an emerging or less explored area of research. However, the general progress in chemoenzymatic synthesis of complex natural products indicates the potential for applying these techniques to this compound in the future.

Chemical Modification and Derivative Synthesis

Design Principles for Nigakilactone B Derivatives

The design of this compound derivatives is guided by its intricate polycyclic structure, which features various functional groups including hydroxyls, methoxy (B1213986) groups, ketones, and an α,β-unsaturated ester or lactone system depending on the specific quassinoid nih.gov. Rational design principles often involve targeting these functional groups for modification or altering the core scaffold to influence properties such as solubility, stability, and interactions with biological targets. Computational modeling, such as molecular docking and density functional theory (DFT), can be employed to predict the stability of structural modifications and identify key binding interactions with target proteins, guiding the design process . This computational approach can help prioritize synthetic targets by predicting how modifications might affect the molecule's shape, electronic distribution, and potential binding affinity.

Synthetic Methodologies for Novel Analogs

The synthesis of novel this compound analogs involves various chemical transformations aimed at introducing new functionalities or altering the existing structural framework. Given the complexity of the natural product, both targeted functional group modifications and broader scaffold derivatization strategies are employed.

Targeted Functional Group Modifications

Specific functional groups on the this compound scaffold are often selectively modified to probe their role in the molecule's properties. These modifications can include reactions such as oxidation, reduction, and substitution . For example, hydroxyl groups can be esterified or etherified, carbonyl groups can be reduced or subjected to addition reactions, and the α,β-unsaturated system can undergo Michael additions or epoxidation. These targeted modifications allow for systematic investigation of how changes at specific positions impact the compound's characteristics.

Scaffold Derivatization Strategies

Beyond modifying individual functional groups, strategies for scaffold derivatization involve more significant alterations to the core structure of this compound. While the total synthesis of complex quassinoids like this compound is challenging due to their intricate nature, synthetic routes to related quassinoid scaffolds or fragments have been developed researchgate.net. These synthetic efforts can provide access to novel analogs with altered ring systems or skeletal arrangements. For instance, modifications to the lactone ring or the introduction of new substituents on the tetracyclic core fall under scaffold derivatization. Bioconjugation, a strategy where two chemical moieties are joined, has also emerged as a technique to obtain potent molecules, particularly in the context of steroid systems which share some structural complexity with quassinoids researchgate.net. This suggests that similar bioconjugation approaches could potentially be explored for this compound to create derivatives with enhanced properties.

Preclinical Pharmacological Investigations and Mechanisms of Action

Anticancer Research

Research into the anticancer potential of Nigakilactone B has demonstrated inhibitory effects on the growth and survival of various cancer cell lines. bibliomed.orgjst.go.jpresearchgate.netukm.myresearchgate.net

In vitro studies have shown that this compound exhibits significant cytotoxic effects on a range of cancer cell lines. It has demonstrated the ability to reduce cell viability and inhibit the proliferation of cancer cells, including those from hepatocellular carcinoma, nasopharyngeal carcinoma, and triple-negative breast cancer. bibliomed.orgjst.go.jpukm.myresearchgate.netnih.govfrontiersin.orgmdpi.com

Data from various studies indicate the antiproliferative activity of this compound, often reported as IC₅₀ values (half-maximal inhibitory concentration) against specific cell lines. For instance, studies on extracts containing quassinoids from Picrasma quassioides have shown cytotoxicity against MKN-28 and A-549 cells with IC₅₀ values of 2.5 μM and 5.6 μM, respectively, and against HepG2 cancer cells with an IC₅₀ of 21.72 μM. nih.govmdpi.com Another study noted cytotoxicity levels of 50% to 60% against NCI-N87 cancer cells at a dose of 1 mg/mL for aqueous extracts of P. quassioides. mdpi.com

This compound has been shown to induce apoptosis, a programmed cell death process, in cancer cells. bibliomed.orgjst.go.jp The mechanisms involved in this process include the modulation of key signaling pathways and the activation of pro-apoptotic proteins. Studies have indicated that this compound can induce apoptosis in hepatocellular carcinoma and nasopharyngeal carcinoma cells. The induction of apoptosis is considered a primary mechanism for the observed anticancer effects. mdpi.com This process can involve the release of cytochrome c and an increase in the expression of pro-apoptotic proteins, leading to the activation of caspases, such as caspase-3. researchgate.netnih.gov

In addition to inducing apoptosis, this compound has been reported to induce cell cycle arrest in cancer cells. bibliomed.org Cell cycle arrest prevents cancer cells from dividing and proliferating. Studies on hepatocellular carcinoma and nasopharyngeal carcinoma cells have indicated that this compound can induce cell cycle arrest. Some research suggests that quassinoids, including those related to this compound, can cause cell cycle arrest at the G2/M phase. jst.go.jp

This compound has been shown to modulate key signaling pathways involved in cancer cell survival, proliferation, and apoptosis. It has been reported to modulate signaling pathways such as JNK and ERK in hepatocellular carcinoma and nasopharyngeal carcinoma cells. nih.govresearchgate.netnih.gov These pathways play crucial roles in regulating cellular responses to stress and growth signals. While the PI3K/AKT/mTOR pathway is a significant regulator of cell growth, proliferation, and survival and is often dysregulated in cancer mdpi.comprobiologists.comnih.gov, direct evidence specifically detailing this compound's modulation of this pathway is less prominent in the provided sources compared to JNK and ERK. However, studies on related nigakilactone compounds like Bruceine A suggest suppression of the PI3K/Akt pathway in colon cancer cells. researchgate.net

Research has explored the potential for this compound to exhibit synergistic effects when used in combination with other therapeutic agents. Studies have shown that this compound can exhibit synergistic effects when combined with other β-carboline alkaloids, enhancing their activity. researchgate.net This suggests a potential for combination therapies involving this compound to achieve enhanced anticancer effects.

Modulation of Key Signaling Pathways (e.g., JNK, ERK, PI3K/AKT/mTOR)

Anti-inflammatory Research

This compound has also demonstrated anti-inflammatory properties in preclinical investigations. bibliomed.orgjst.go.jpresearchgate.netukm.mynih.gov

Studies have indicated that this compound can suppress the production of pro-inflammatory cytokines, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in macrophages activated by lipopolysaccharides (LPS). This cytokine inhibition is a key aspect of its anti-inflammatory activity. The anti-inflammatory mechanism of compounds found in Picrasma quassioides, including quassinoids like this compound, can also involve interrupting inflammatory gene regulation pathways such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation in LPS-induced macrophages, thereby suppressing the activity of cyclooxygenase-2 (COX-2). nih.govmdpi.com This activity positions it as a potential candidate for managing inflammatory conditions.

Immunomodulatory Effects on Inflammatory Cells (e.g., Macrophages)

This compound has demonstrated immunomodulatory effects, particularly on inflammatory cells like macrophages nih.govnih.gov. Studies indicate that compounds from P. quassioides, including quassinoids like this compound, can suppress the activity of macrophages stimulated by lipopolysaccharides (LPS) mdpi.com. This suppression contributes to limiting the over-secretion of inflammatory mediators mdpi.com.

Inhibition of Pro-inflammatory Cytokine Production (e.g., Nitric Oxide, TNF-α, IL-6)

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of pro-inflammatory cytokines and mediators nih.govmdpi.com. Research has shown that it can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-activated macrophages mdpi.com. This suppression of cytokine production is considered a significant mechanism for managing inflammatory conditions .

Specific inhibitory concentrations (IC50) have been reported for the suppression of these mediators by quassinoids from P. quassioides in mouse monocyte-macrophage RAW 264.7 cells. mdpi.com

Inflammatory MediatorIC50 (µM)
Nitric Oxide (NO)89.39–100.00 mdpi.com
TNF-α88.41 mdpi.com
IL-6>100 mdpi.com

Disruption of Inflammatory Signaling Pathways (e.g., NF-κB, ERK)

This compound and related quassinoids interrupt inflammatory signaling pathways, notably the NF-κB and ERK pathways mdpi.comnih.gov. These pathways are critical regulators of inflammatory responses . By interfering with NF-κB and ERK phosphorylation in LPS-induced macrophages, compounds from P. quassioides can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) mdpi.comnih.gov. Inhibition of the NF-κB pathway can prevent the expression of pro-inflammatory cytokines such as TNF-α and IL-6 ust.edu.phekb.eg.

Antimalarial and Antiparasitic Activities

Extracts containing this compound have exhibited antimalarial and antiparasitic properties nih.govbibliomed.org. This suggests its potential as a therapeutic agent against parasitic infections, including malaria .

Inhibition of Parasite Proliferation (e.g., P. falciparum)

Research indicates that extracts containing this compound can inhibit the proliferation of certain parasite strains nih.govbibliomed.org. Specifically, it has been shown to inhibit the proliferation of drug-resistant Plasmodium falciparum strains, the parasite responsible for malaria semanticscholar.org. While the outline mentions "Fusarium protozoans," available sources primarily discuss activity against P. falciparum, a protozoan parasite. Some sources mention inhibition of "drug-resistant Fusarium protozoan strains" in the context of antimalarial activity, which may be a misclassification of the organism . Quassinoids, in general, are known for their antiplasmodial activity against P. falciparum medchemexpress.commedchemexpress.commdpi.comresearchgate.net.

Cellular Targets in Parasitic Organisms

While specific cellular targets of this compound within parasitic organisms like P. falciparum are not extensively detailed in the provided snippets, the known antiplasmodial activity of quassinoids suggests interaction with essential biological processes in the parasite medchemexpress.commedchemexpress.commdpi.comresearchgate.net. Further research is needed to fully elucidate the precise cellular and molecular targets of this compound in parasitic organisms.

Neuroprotective Research

Recent studies suggest that this compound may offer neuroprotective benefits nih.govguidetopharmacology.orgwikipedia.orgbibliomed.org. It has demonstrated protective effects against oxidative stress-induced neuronal damage doi.org. For instance, in vitro experiments have shown that this compound, along with other quassinoids, exhibits neuroprotective effects against hydrogen peroxide-induced oxidative injury in SH-SY5Y human neuroblastoma cells doi.orgresearchgate.netspandidos-publications.com. These effects were comparable to those of the positive control, Trolox, without exhibiting cytotoxicity at the tested concentrations researchgate.netspandidos-publications.com. This suggests a potential specific protective effect on neurons spandidos-publications.com.

CompoundEffect on H2O2-induced injury in SH-SY5Y cellsCytotoxicity (HeLa or A549 cells)
This compoundExcellent neuroprotective effect doi.orgresearchgate.netspandidos-publications.comNo cytotoxicity spandidos-publications.com
QuassinExcellent neuroprotective effect spandidos-publications.comNo cytotoxicity spandidos-publications.com
Picrasin BExcellent neuroprotective effect spandidos-publications.comNo cytotoxicity spandidos-publications.com
Nigakilactone FExcellent neuroprotective effect spandidos-publications.comNo cytotoxicity spandidos-publications.com
Trolox (Control)Positive control effect researchgate.netspandidos-publications.comNot specified

Protection Against Oxidative Stress-Induced Neuronal Damage

Recent studies suggest that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. semanticscholar.org Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of various neurodegenerative disorders. oatext.commdpi.commdpi.com Research has demonstrated protective effects of this compound in human neuroblastoma cells exposed to hydrogen peroxide, a common inducer of oxidative stress, indicating its potential in preventing neurodegenerative disease progression.

Specific Mechanisms of Neuronal Preservation

While the precise mechanisms of neuronal preservation by this compound are still under investigation, its protective effects against oxidative stress suggest an involvement in modulating cellular responses to oxidative insults. nih.govresearchgate.net Oxidative stress can lead to damage to lipids, proteins, and DNA, compromising neuronal integrity and function. mdpi.com Compounds with antioxidant properties can help to mitigate this damage by scavenging free radicals or enhancing endogenous antioxidant defense systems. oatext.commdpi.com Further detailed research findings are needed to fully elucidate the specific molecular pathways through which this compound exerts its neuroprotective effects.

Acetylcholinesterase (AChE) Inhibition

Research has also explored the potential of this compound as an inhibitor of acetylcholinesterase (AChE). science.gov AChE is an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. scielo.brmdpi.com Inhibition of AChE can lead to increased levels of acetylcholine in the brain, a strategy employed in the treatment of neurodegenerative conditions like Alzheimer's disease. scielo.brmdpi.com Studies have investigated the anticholinesterase activity of compounds from Picrasma quassioides, a plant source of this compound, and found potential inhibitors of AChE and butyrylcholinesterase (BChE). researchgate.net

Antimicrobial and Antiviral Activities

This compound has demonstrated antimicrobial and antiviral activities in preclinical settings. scielo.brnih.govoatext.comscience.govresearchgate.netnih.govcapes.gov.brresearchgate.netmdpi.com These properties align with the traditional uses of plants containing this compound for treating various infectious conditions.

Antibacterial Efficacy Against Specific Strains (e.g., Gram-positive)

Studies have indicated the antibacterial efficacy of this compound, particularly against Gram-positive bacteria. nih.govscience.govresearchgate.net Diterpenes, the class of compounds to which quassinoids belong, have been shown to exhibit moderate antibacterial activity against Gram-positive strains, including methicillin- and multi-drug resistant Staphylococcus aureus. researchgate.netmdpi.com While specific detailed research findings on this compound's minimum inhibitory concentrations (MICs) against a broad panel of bacterial strains were not extensively detailed in the provided context, the general activity of related compounds and the traditional uses of its source plants support its potential in this area.

Antiviral Mechanisms and Synergism (e.g., against Tobacco Mosaic Virus)

This compound has shown antiviral activity, including against the Tobacco Mosaic Virus (TMV). scielo.brmdpi.com Research on compounds isolated from Picrasma quassioides demonstrated that while some beta-carboline alkaloids showed moderate anti-TMV activities, they exhibited synergistic effects when combined with this compound. capes.gov.brnih.govacgpubs.org This suggests that this compound can enhance the antiviral potential of other compounds. The mechanisms behind this antiviral activity and synergism warrant further investigation.

Research findings on the synergistic effects of this compound with beta-carboline alkaloids against TMV infection have been reported. capes.gov.brnih.gov

Compound Class Activity Against TMV (Alone) Activity Against TMV (with this compound) Reference
Beta-carboline alkaloids Moderate Enhanced (Synergistic Effect) capes.gov.brnih.govacgpubs.org
This compound Not specified alone in this context Enhances beta-carboline activity capes.gov.brnih.govacgpubs.org

Gastroprotective and Anti-Ulcer Research

Preclinical research has also explored the gastroprotective and anti-ulcer properties of compounds found in plants containing this compound. nih.gov Traditional medicine systems have historically used Picrasma quassioides for treating gastrointestinal disorders, including gastric discomfort and chronic dyspepsia, characterized by excessive gastric acid secretion. While the direct gastroprotective and anti-ulcer mechanisms of isolated this compound were not extensively detailed in the provided search results, the traditional uses and the known effects of extracts containing this compound suggest a potential role. nih.gov Some studies on other natural products with anti-ulcer properties have highlighted mechanisms such as the inhibition of acid secretion, protection of the gastric mucosa, promotion of mucus secretion, and antioxidant activity. mdpi.comresearchgate.netscribd.com Further research is needed to specifically delineate this compound's contribution to these effects.

Modulation of Gastric Acid Secretion and Histamine (B1213489) Release

Research suggests that compounds found in Picrasma quassioides, such as the canthinones nigakinone (B1678869) and methylnigakinone, contribute to the plant's gastric acid-suppressive effects. These compounds are reported to inhibit the release of histamine into gastric parietal cells, thereby limiting gastric acid secretion. nih.govmdpi.com Histamine is a key molecule that stimulates the production of hydrochloric acid in the stomach. ujpronline.comyoutube.com By inhibiting histamine release, these compounds can help reduce the acidity of gastric contents. nih.govmdpi.comujpronline.com this compound, as a component of P. quassioides, has also been indicated to play a role in inhibiting gastric acid secretion by preventing histamine release in gastric parietal cells.

Promotion of Mucosal Protection and Tissue Healing (e.g., Prostaglandin Secretion)

Beyond reducing gastric acid secretion, constituents of Picrasma quassioides are also thought to enhance the protective mechanisms of the gastric mucosa and promote tissue healing. Canthinone compounds, including nigakinone and methylnigakinone, are reported to stimulate the secretion of prostaglandins. nih.govmdpi.com Prostaglandins are crucial for increasing the production of alkaline mucus by goblet cells, which provides a protective layer against gastric acidity. nih.govmdpi.com Additionally, these compounds may facilitate tissue healing processes by promoting the release of growth factors. nih.govmdpi.com This dual action of suppressing acid and enhancing mucosal defense mechanisms contributes to the potential gastroprotective effects observed with P. quassioides extracts. nih.govmdpi.com

Insecticidal and Antifeedant Properties

Quassinoids, the characteristic chemical components of Picrasma quassioides, have been investigated for their insecticidal and antifeedant activities. researchgate.net While this compound is a quassinoid present in this plant, specific insecticidal and antifeedant properties against the Diamondback Moth have been attributed to a related compound, Picrasin B, also known as Nigakilactone I. medchemexpress.comchemicalbook.com

Efficacy Against Agricultural Pests (e.g., Diamondback Moth)

Picrasin B (Nigakilactone I), isolated from the bark of Picrasma quassioides, has demonstrated antifeedant and insecticidal activity against the Diamondback Moth (Plutella xylostella). medchemexpress.comchemicalbook.com The Diamondback Moth is a significant agricultural pest known for its resistance to various synthetic insecticides. mdpi.comresearchgate.net Studies have shown that Picrasin B exhibits efficacy in controlling this pest. medchemexpress.comchemicalbook.com While detailed quantitative data on the dose-response or mortality rates specifically for Picrasin B against the Diamondback Moth were not extensively available in the provided snippets, its activity has been reported. medchemexpress.comchemicalbook.com

Structure Activity Relationship Sar Studies of Nigakilactone B and Its Derivatives

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential features of a molecule that are necessary for its biological activity, involving a specific arrangement of chemical groups in three-dimensional space. slideshare.netacs.orgtandfonline.com For quassinoids, several structural features have been implicated as important pharmacophoric elements contributing to their diverse activities. The tetracyclic core structure is fundamental to their classification and provides the rigid scaffold upon which functional groups are positioned. numberanalytics.com Studies on various quassinoids suggest that the presence and specific arrangement of functional groups such as hydroxyl, carbonyl, and ester groups are crucial for their interaction with biological targets. numberanalytics.com Additionally, the α,β-unsaturated ketone in ring A and the C-15 ester side chain are often highlighted as key contributors to the bioactivity of many quassinoids. uef.fi The tetrahydrofuran (B95107) bridge is also considered an important structural motif for activity. uef.fi

Impact of Functional Groups and Moieties on Biological Activities

The biological activities of quassinoids are significantly influenced by the nature and position of their functional groups and moieties. numberanalytics.com For instance, studies on the antifeedant and insecticidal activities of quassinoids have shown that the presence of α,β-unsaturated carbonyl, methylenedioxy, β-lactone, and γ-lactone moieties are associated with potent activity. tandfonline.com Conversely, the introduction of a hydroxyl group at specific positions, such as C13 or C14, can reduce antifeedant activity. tandfonline.com The presence of a glucose moiety, as seen in some quassinoid glycosides, has also been shown to decrease antifeedant activity compared to their aglycones. tandfonline.com

While specific detailed research findings on the impact of every functional group modification on the activity of Nigakilactone B itself were not extensively detailed in the search results, general principles from quassinoid SAR studies can be applied. The high degree of oxygenation in quassinoids, including functional groups like hydroxyl, carbonyl, and epoxy groups, is believed to contribute to their biological properties. numberanalytics.comontosight.ai The specific pattern of these substitutions on the quassinoid skeleton is critical for determining the type and potency of the observed activity. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quassinoids

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the structural properties of a series of compounds and their biological activities. conicet.gov.arslideshare.net This approach uses molecular descriptors, which are numerical representations of chemical structure and properties, to build predictive models. conicet.gov.ar QSAR modeling has been applied to quassinoids to better understand the structural features that govern their activities, such as cytotoxicity or antimalarial effects. conicet.gov.arijpsr.comresearchgate.netdntb.gov.ua These studies can help identify key molecular descriptors that correlate with biological activity, providing insights into the mechanism of action and facilitating the design of new, more potent analogs. conicet.gov.arbioline.org.brslideshare.net

For quassinoids, QSAR studies have explored various molecular descriptors to describe how biological activity varies as a function of their chemical structure. conicet.gov.ar These studies can involve different modeling techniques, such as partial least squares (PLS) regression or discriminant analysis (PLS-DA). conicet.gov.ar The descriptors used in QSAR models for quassinoids can relate to electronic, steric, and hydrophobic properties of the molecules. conicet.gov.ar The goal is to develop models that can predict the activity of new or untested quassinoids based on their structural characteristics. conicet.gov.ar

QSAR studies on quassinoids have indicated that the observed activity might be related to factors such as electrophilic attack on cellular structures. conicet.gov.ar By correlating structural descriptors with biological responses, QSAR models contribute to a more rational approach to the design and optimization of quassinoid-based drug candidates. conicet.gov.ar

Advanced Methodologies in Nigakilactone B Research

In Vitro Assay Development and Optimization

In vitro assays are fundamental to the initial assessment and characterization of Nigakilactone B's biological effects. The development and optimization of these assays are critical for obtaining reliable and reproducible data on the compound's activity against specific targets or in particular cellular contexts.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are widely utilized to investigate the effects of this compound in a more physiologically relevant context compared to cell-free systems. These assays can probe a variety of biological activities. For instance, cytotoxicity can be assessed using methods like the MTT assay jabonline.in. Anti-inflammatory activity can be evaluated in cell lines such as RAW264.7 macrophages . This compound has demonstrated significant cytotoxic effects on various cancer cell lines, inducing cell cycle arrest and apoptosis in hepatocellular carcinoma and nasopharyngeal carcinoma cells . It has also shown protective effects against oxidative stress-induced neuronal damage in human neuroblastoma cells . Colony formation assays can further confirm the impact of this compound on cell proliferation jabonline.inmdpi.com. Scratch (wound healing) assays can be used to evaluate cell migration jabonline.inmdpi.com.

Mechanistic Studies Using Gene Knockout and siRNA Silencing

To understand the molecular mechanisms underlying this compound's observed biological activities, researchers employ techniques such as gene knockout models and siRNA silencing. These methods allow for the specific reduction or elimination of target protein expression, helping to pinpoint the molecular targets and pathways influenced by this compound . By observing the changes in cellular response after manipulating gene expression, the role of specific proteins in mediating the compound's effects can be elucidated.

Quantitative Efficacy Measurements (e.g., IC₅₀, EC₅₀ Determination)

Quantitative measurements of efficacy, such as IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration), are crucial for determining the potency of this compound in various in vitro assays graphpad.com. The IC₅₀ represents the concentration of an inhibitor where the response is reduced by half, while the EC₅₀ is the concentration of a drug that elicits a half-maximal response graphpad.com. These values provide a standardized measure for comparing the potency of this compound across different assays and with other compounds. For example, this compound has shown effectiveness against A2780 cells with an IC₅₀ of 2.02 ± 0.95 µM and against SKOV3 cells semanticscholar.org. Reporting IC₅₀ values with confidence intervals and statistical significance (e.g., p < 0.05 via ANOVA) is recommended for robust data interpretation .

Here is a table summarizing some reported IC₅₀ values for this compound:

Cell LineActivity AssessedIC₅₀ (µM)Citation
A2780Cytotoxicity2.02 ± 0.95 semanticscholar.org
SKOV3CytotoxicityNot specified in snippet semanticscholar.org
MCF-7 (Opuntia elatior extracts containing this compound)Antiproliferative205.9 (fruit methanolic extract), 260.8 (methanolic cladode extract) jabonline.in

Note: The IC₅₀ values for MCF-7 cells were reported for extracts containing this compound, not the isolated compound.

Preclinical In Vivo Model Development and Validation

Preclinical in vivo studies are essential for evaluating the efficacy, pharmacokinetics, and potential toxicity of this compound in living organisms before human trials. The selection and validation of appropriate animal models are critical steps in this process.

Selection of Relevant Animal Models for Disease States

The selection of relevant animal models is paramount for accurately assessing the potential therapeutic effects of this compound in specific disease states. The choice of model depends on the biological activity being investigated. For studies related to gastrointestinal health, where this compound has shown activity in inhibiting gastric acid secretion and protecting the gastric mucosa, models that mimic human gastric conditions would be relevant . For evaluating antimalarial properties, animal models susceptible to Plasmodium falciparum or other relevant malaria parasites would be necessary . In cancer research, various xenograft or genetically engineered mouse models that recapitulate specific human cancers (e.g., hepatocellular carcinoma, nasopharyngeal carcinoma, triple-negative breast cancer) could be employed to study this compound's anti-cancer effects . Adherence to ethical approval for animal models and guidelines such as the NIH preclinical guidelines, including the use of dose-response curves and positive/negative controls, is crucial for conducting rigorous in vivo studies .

Establishment of Dose-Response and Efficacy Studies

Research into this compound involves establishing dose-response curves and conducting efficacy studies to quantify its biological effects. These studies are crucial for understanding the relationship between the concentration or dose of this compound and the magnitude of the observed response. In vitro studies often involve assessing the compound's effects on various cell lines, such as cancer cells, where it has demonstrated cytotoxic effects. This compound has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma and nasopharyngeal carcinoma cells by modulating signaling pathways like JNK and ERK. It also reduces cell viability and increases apoptotic markers in triple-negative breast cancer cells.

For in vivo studies, adherence to preclinical guidelines, including the establishment of dose-response curves and the use of positive and negative controls, is essential. Reporting IC₅₀ values with confidence intervals and statistical significance is a standard practice in these studies. Studies have explored the anti-inflammatory effects of this compound in mouse models, demonstrating a significant reduction in inflammatory markers compared to control groups. Another investigation assessed its efficacy in reducing oxidative stress markers in cultured human cells, showing a notable decrease in reactive oxygen species (ROS) levels.

The efficacy of plant extracts containing this compound on gastric ulceration has been evaluated through tissue-healing properties and suppression of gastric acid secretion, suggesting a dose-dependent effect. nih.gov Studies on allergy-induced asthmatic mice administered with aqueous extract containing this compound showed a dose-dependent decrease in inflammatory cytokine counts (IL-4, IL-5, IL-13, and IgE), inversely proportional to improved histological observations. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Investigations (Preclinical Focus)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) investigations are vital for understanding how this compound is absorbed, distributed, metabolized, and excreted by the body, as well as its biochemical and physiological effects. These studies help in characterizing the compound's behavior within a biological system. srce.hr DMPK (Drug Metabolism and Pharmacokinetics) studies, including ADME profiling, are now standardized procedures in the pharmaceutical industry to optimize drug candidates and mitigate attrition rates. srce.hr

Absorption, Distribution, Metabolism, Excretion (ADME) Studies (Preclinical)

Preclinical ADME studies for compounds like this compound aim to determine how the compound is handled by the organism. srce.hr A typical preclinical ADME package often includes data from studies on absorption (how much and how fast is absorbed), distribution (where the drug goes in the body), metabolism (how the drug is broken down), and elimination (how the drug is removed from the body). srce.hr In silico ADME prediction is also widely used in the preclinical stage to evaluate relevant properties of drug candidates. frontiersin.org, nih.gov While general ADME property rules exist, the specific therapeutic indication and desired pharmacodynamic response can necessitate a distinct property profile. nih.gov

Computational and Systems Biology Approaches

Computational and systems biology approaches play an increasingly important role in the research of natural compounds like this compound, offering insights into their potential targets and mechanisms of action without extensive experimental work. nih.gov, frontiersin.org

Molecular Docking for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand), such as this compound, to a macromolecular target (receptor), such as a protein. ijoear.com This method helps in identifying potential biological targets and estimating the binding affinity between the compound and the target. ijoear.com, frontiersin.org Studies have utilized molecular docking to evaluate the binding characteristics of this compound with specific proteins. For instance, in a study evaluating compounds for Acid-β-Glucosidase inhibition in Gaucher's disease, this compound showed considerable binding affinities and diverse interaction profiles with the enzyme (PDB: 2V3E). researchgate.net MM/PB(GB)SA analysis further supported its excellent binding characteristics, and per-residue energy decomposition analysis revealed critical roles of specific residues (TYR A:313, PHE A:246, and GLU A:340) in stabilizing the ligand-protein complex. researchgate.net The molecular dynamics results indicated a binding energy of -54.375 ± 4.092 kJ/mol for the this compound system in this context. researchgate.net

Molecular docking is a key step in computational drug discovery, involving the retrieval and preparation of both the target receptor and the ligand structures, followed by docking simulations and analysis of the results. ijoear.com, frontiersin.org

Network Pharmacology for Pathway Elucidation

Network pharmacology is a systems biology approach used to understand the complex interactions between multiple components in a biological system and how a compound might modulate various targets and pathways. frontiersin.org, nih.gov This approach is particularly useful for natural products with potentially multiple targets. frontiersin.org By constructing networks of compound-target and target-pathway interactions, network pharmacology can help elucidate the mechanisms of action of compounds like this compound and identify the key biological pathways they influence. nih.gov

Studies employing network pharmacology have been used to investigate the mechanisms of action of plant extracts containing various compounds, including quassinoids. researchgate.net, nih.gov This approach can identify hub proteins and enriched pathways related to the therapeutic effects of these compounds on specific diseases, such as inflammation or cancer. researchgate.net, nih.gov, frontiersin.org For example, network pharmacology analysis of Picrasma quassioides, a source of this compound, has been used to elucidate its mechanisms against hepatocellular carcinoma, identifying core targets and signaling pathways involved. nih.gov

Future Directions and Research Perspectives

Discovery of Novel Biological Activities and Targets

Ongoing research is focused on identifying new biological activities of Nigakilactone B beyond its known effects. Studies have indicated potential in areas such as anti-inflammatory, anticancer, and antimalarial activities. ontosight.ai this compound has shown cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma and nasopharyngeal carcinoma cells, by modulating signaling pathways like JNK and ERK. Its anti-inflammatory properties are linked to the suppression of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated macrophages. Furthermore, research suggests potential neuroprotective benefits against oxidative stress-induced neuronal damage. nih.gov Investigations into its effects on gastric health indicate a role in inhibiting gastric acid secretion and protecting the gastric mucosa. Future studies are likely to explore these and other potential activities in more detail, aiming to identify specific molecular targets involved in these processes. For instance, mechanistic studies could utilize gene knockout models or siRNA silencing to pinpoint molecular targets. Recent computational studies have also explored this compound's potential as an inhibitor for enzymes like acid-β-glucosidase, suggesting potential applications in conditions like Gaucher's disease. researchgate.net

Rational Design of Potent and Selective Analogs for Specific Therapeutic Areas

The rational design of this compound analogs is a key area for future research, aiming to enhance potency, selectivity, and reduce potential toxicity for specific therapeutic applications. Understanding the structure-activity relationships (SAR) of quassinoids, including this compound, is crucial for this process. tandfonline.comukm.my Variations in the quassinoid skeleton and functional group substitutions significantly influence their biological activities. tandfonline.com For example, studies have shown that the presence and position of hydroxyl groups can affect antifeedant activity. tandfonline.com The hemiacetal moiety in some quassinoids, like Nigakihemiacetal B (Neoquassin), may influence hydrolytic stability compared to the lactone structure found in others like Quassin. Future research will involve synthesizing analogs with targeted structural modifications to optimize their interaction with specific biological targets identified in ongoing studies. This could involve modifying functional groups or the core ring system to improve binding affinity or alter metabolic stability. Synergistic effects with other compounds, such as β-carboline alkaloids, have also been observed, suggesting potential for combination therapies. acs.orgacs.orgresearchgate.net Experimental frameworks like the PICOT framework and techniques such as isobologram analysis and checkerboard assays can be employed to study synergistic effects.

Advanced Delivery Systems for Preclinical Applications

Developing advanced delivery systems for this compound is essential for its successful translation into preclinical and potentially clinical applications. The physicochemical properties of this compound, such as its solubility and stability, can influence its bioavailability and efficacy. While specific advanced delivery systems for this compound are not extensively detailed in the search results, general research in natural product delivery systems highlights the potential of approaches like nanocarriers to enhance permeation and improve therapeutic outcomes. nih.gov Future research in this area could focus on encapsulating this compound in nanoparticles, liposomes, or other carrier systems to improve its solubility, protect it from degradation, target specific tissues or cells, and control its release. This is particularly relevant for applications requiring improved systemic exposure or localized delivery.

Challenges and Opportunities in this compound Research and Development

Research and development of this compound face several challenges and opportunities. One challenge is the potential for low yield during synthesis, necessitating optimization of synthetic pathways. Synthetic optimization could focus on catalysis and reaction condition screening. Another challenge in studying natural products like this compound is their complex structures, which can make synthesis and analog design challenging. acs.org Opportunities lie in the diverse biological activities already identified, suggesting potential for applications in multiple therapeutic areas, including cancer, inflammation, and infectious diseases. ontosight.ai The traditional use of plants containing this compound provides a historical basis and guides current pharmacological investigations. Further preclinical studies are needed to fully unravel the molecular mechanisms and support clinical translation. researchgate.net The development of potent and selective analogs through rational design presents a significant opportunity to improve efficacy and reduce off-target effects. acs.orgCurrent time information in Las Vegas, NV, US.researchgate.net Advanced delivery systems can address issues of bioavailability and targeting. nih.gov Finally, the integration of omics data offers a powerful approach to gain deeper insights into the compound's effects and identify biomarkers for treatment response. arxiv.orgnih.govresearchgate.net

Q & A

Q. What spectroscopic and computational methods are recommended for elucidating the structural complexity of Nigakilactone B?

To confirm the structure of this compound (C₂₂H₃₂O₆), researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and mass spectrometry (MS) to identify functional groups, stereochemistry, and fragmentation patterns . Computational tools like density functional theory (DFT) can validate spectroscopic assignments by comparing calculated vs. experimental chemical shifts. Additionally, X-ray crystallography is critical for resolving absolute configuration, though this requires high-purity crystals. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral interpretation .

Q. How should researchers design experiments to isolate and purify this compound from natural sources?

Isolation protocols should prioritize bioactivity-guided fractionation using solvent partitioning (e.g., ethyl acetate for polarity-based separation) followed by chromatographic techniques (HPLC, TLC, or column chromatography with silica/C18 stationary phases) . Purity validation requires analytical HPLC (≥95% purity threshold) and melting point analysis . Researchers must document solvent systems, retention times, and column pressures to ensure reproducibility. For novel extraction methods, include negative controls to rule out contamination .

Q. What in vitro/in vivo models are appropriate for preliminary bioactivity screening of this compound?

Begin with cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity in RAW264.7 macrophages) to identify therapeutic potential. For mechanistic studies, use gene knockout models or siRNA silencing to pinpoint molecular targets. In vivo studies require adherence to NIH preclinical guidelines, including dose-response curves , positive/negative controls , and ethical approval for animal models . Always report IC₅₀ values with confidence intervals and statistical significance (e.g., p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway of this compound to address low yield challenges?

Synthetic optimization should focus on catalysis (e.g., asymmetric catalysis for stereocontrol) and reaction condition screening (temperature, solvent polarity, catalyst loading). Use design of experiments (DoE) to identify critical factors (e.g., Taguchi methods). Monitor intermediates via LC-MS and adjust protecting groups (e.g., silyl ethers for hydroxyl protection) to minimize side reactions. Compare yields with literature benchmarks and report atom economy and E-factor to assess sustainability .

Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability) or off-target effects . Address this by:

  • Conducting ADME studies (e.g., microsomal stability, plasma protein binding).
  • Using isotope-labeled tracers to track metabolite formation.
  • Applying systems biology models to predict in vivo behavior from in vitro data.
    If contradictions persist, re-evaluate the disease relevance of the model (e.g., transgenic vs. wild-type animals) and validate biomarkers .

Q. How can QSPR (Quantitative Structure-Property Relationship) models enhance the prediction of this compound’s physicochemical properties?

Develop QSPR models using molecular descriptors (logP, polar surface area, H-bond donors/acceptors) and machine learning algorithms (e.g., random forests, neural networks). Train the model with a curated dataset of structurally similar lactones and validate via k-fold cross-validation . Prioritize interpretability by identifying key descriptors (e.g., methoxy groups correlate with solubility). Compare predictions with experimental data (e.g., solubility in DMSO/water) and report mean absolute error (MAE) .

Q. What experimental frameworks are suitable for studying synergistic effects of this compound with existing therapeutics?

Adopt the PICOT framework to define:

  • Population : Cell line/animal model (e.g., HeLa cells for anticancer synergy).
  • Intervention : this compound + reference drug (e.g., doxorubicin).
  • Comparison : Monotherapy vs. combination.
  • Outcome : Synergy quantified via Chou-Talalay combination index (CI) .
  • Time : Exposure duration (e.g., 24–72 hrs).
    Use isobologram analysis to validate synergy and assess dose reduction indices. Include checkerboard assays to rule out antagonism .

Methodological Best Practices

  • Data Reporting : Follow Beilstein Journal guidelines: Limit main text to 5 critical compounds; place additional data in supplementary materials with hyperlinked references .
  • Statistical Rigor : Use Shapiro-Wilk tests for normality and Bonferroni correction for multiple comparisons. Report effect sizes (Cohen’s d) alongside p-values .
  • Reproducibility : Document instrument calibration (e.g., NMR spectrometer frequency), batch numbers for reagents, and raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.